Acetamide, 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-
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Overview
Description
Acetamide, 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl group and the quinazolinyl moiety. Common reagents used in these reactions include hydrazine, acetic anhydride, and various chlorinating agents. Reaction conditions often involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound may be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of Acetamide, 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- would depend on its specific biological activity. Generally, compounds of this type may interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The molecular targets and pathways involved could include inhibition of enzyme activity, interference with signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: These compounds share the acetamide functional group and may exhibit similar chemical reactivity.
Oxadiazole derivatives: Known for their diverse biological activities, these compounds are structurally related to the oxadiazole moiety in the target compound.
Quinazolinone derivatives: These compounds share the quinazolinone core and are often studied for their medicinal properties.
Uniqueness
What sets Acetamide, 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
135790-30-6 |
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Molecular Formula |
C19H15ClN6O3 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]amino]-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H15ClN6O3/c1-11-22-15-5-3-2-4-14(15)18(28)26(11)25-16(27)10-21-19-24-23-17(29-19)12-6-8-13(20)9-7-12/h2-9H,10H2,1H3,(H,21,24)(H,25,27) |
InChI Key |
KLBFNOJUWHCHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CNC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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